CCK-5 Demonstrates 1,800-Fold Lower Potency Than CCK-8 in Gallbladder Contraction: A Defining Functional Distinction
In an in vitro guinea pig gallbladder muscle contraction assay, pentagastrin (CCK-5) exhibited a molar potency that was 1,800 times less than that of the octapeptide fragment of cholecystokinin (CCK-8). Both peptides achieved the same maximal response, indicating equal efficacy but vastly different potencies [1]. This stark difference quantifies the functional divergence between the C-terminal pentapeptide and the longer, sulfated octapeptide in peripheral CCK-A receptor-mediated contractile responses.
| Evidence Dimension | Molar potency in stimulating gallbladder smooth muscle contraction |
|---|---|
| Target Compound Data | Potency reference value (C50-based) |
| Comparator Or Baseline | Cholecystokinin octapeptide (CCK-8) |
| Quantified Difference | CCK-8 is 1,800-fold more potent than CCK-5 (pentagastrin) |
| Conditions | In vitro guinea pig gallbladder muscle strips; concentration-response curves analyzed by Michaelis-Menten kinetics |
Why This Matters
This 1,800-fold potency difference is critical for experimental design: researchers must use CCK-5 when a weak or CCK-A-sparing agonist is required, whereas CCK-8 is appropriate for robust peripheral CCK-A activation.
- [1] Mode of Action of Cholecystokinin and Related Peptides on Gallbladder Muscle. Gastroenterology. 1973;65(3):451-456. View Source
